

4-Bromo-3,5-dimethylisoxazole safety and handling procedures

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Bromo-3,5-dimethylisoxazole**

Cat. No.: **B080238**

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling and Use of **4-Bromo-3,5-dimethylisoxazole**

This guide provides a comprehensive overview of the essential safety and handling procedures for **4-Bromo-3,5-dimethylisoxazole** (CAS No. 10558-25-5), a chemical intermediate utilized in various research and drug development applications.^{[1][2]} As the toxicological properties of this compound have not been fully investigated, this document is structured to promote a culture of safety by emphasizing cautious handling and adherence to best practices in the absence of complete hazard data.^[1]

Chemical and Physical Properties

A thorough understanding of a substance's physical properties is foundational to its safe handling. Below is a summary of the key characteristics of **4-Bromo-3,5-dimethylisoxazole**.

Property	Value	Source
Molecular Formula	C ₅ H ₆ BrNO	[1]
Molecular Weight	176.01 g/mol	[2]
Appearance	Clear, colorless to light yellow/orange liquid	[3]
Boiling Point	176 °C (lit.)	[3]
Density	1.478 g/mL at 25 °C (lit.)	[3]
Flash Point	>230 °F (>110 °C)	[2] [3]
Refractive Index	n _{20/D} 1.486 (lit.)	[3]
Storage Temperature	2-8°C, Protect from light.	[1] [3]

Hazard Identification and GHS Classification

A critical aspect of the safety assessment for **4-Bromo-3,5-dimethylisoxazole** is the notable lack of comprehensive toxicological data.[\[1\]](#)[\[4\]](#) Safety data sheets indicate that the toxicological and ecological properties have not been fully investigated.[\[1\]](#)

GHS Classification:

- Hazard Statement(s): Not available.[\[2\]](#)
- Pictogram(s): Not available.[\[2\]](#)
- Signal Word: Not available.[\[2\]](#)

The absence of a formal GHS classification does not imply the substance is non-hazardous. Instead, it necessitates treating the compound with a high degree of caution, assuming it may be harmful until proven otherwise. Researchers must handle it in accordance with good industrial hygiene and safety practices.[\[1\]](#)

Core Directive: A Proactive Approach to Safety

Given the incomplete hazard profile, a proactive and cautious methodology is paramount. The following sections detail the necessary steps for safe handling, from initial receipt to final disposal.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are the primary barriers to exposure.

- Engineering Controls: Always handle **4-Bromo-3,5-dimethylisoxazole** in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of vapors.[1][2][4]
- Eye and Face Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][4]
- Skin Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable options; however, it is crucial to consult the glove manufacturer's specifications for breakthrough time and permeability.[1][5] Wear a lab coat or other protective clothing to prevent skin contact.[1][4]
- Respiratory Protection: Under normal use in a fume hood, respiratory protection may not be necessary. However, if exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[4]

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Handling:

- Avoid all contact with skin, eyes, and clothing.[1][4]
- Do not ingest or inhale vapors.[1]
- Use non-sparking tools to prevent ignition from electrostatic discharge.[2][4]
- Wash hands thoroughly after handling and before breaks.[1]

Storage:

- Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][4]
- Recommended storage temperature is between 2-8°C (refrigerated).[1][3]
- Protect from light, as the compound is noted to be light-sensitive.[1][3]
- Store separately from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[1]

Accidental Release and First-Aid Measures

Rapid and appropriate responses to spills or exposures can significantly mitigate potential harm.

Accidental Release:

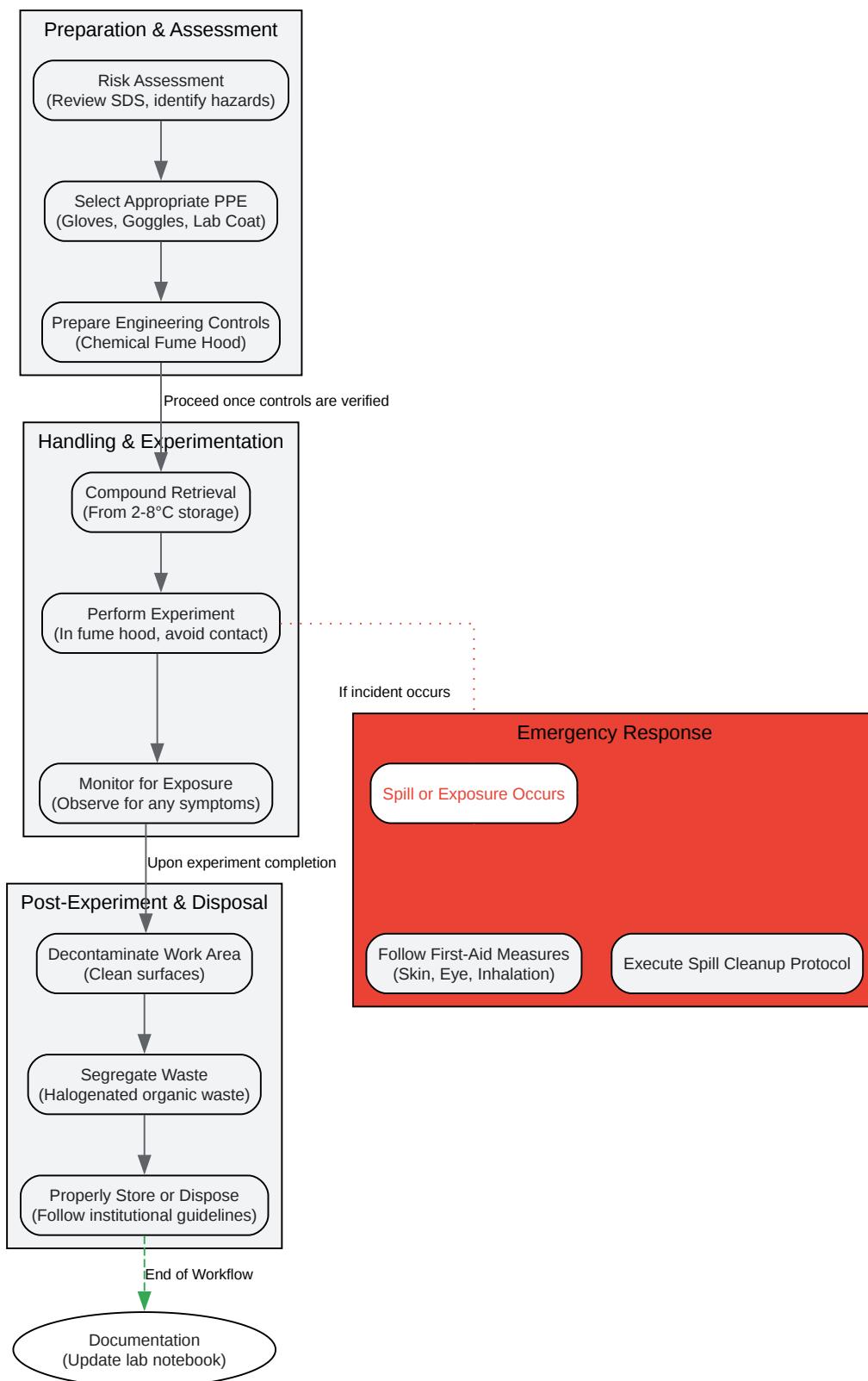
- Evacuate: Keep unnecessary personnel away from the spill area.[4]
- Ventilate: Ensure adequate ventilation.[1][4]
- Contain: Use an inert absorbent material to contain the spill. Sweep or shovel the material into a suitable container for disposal.[1]
- Prevent Environmental Contamination: Do not allow the chemical to enter drains or sewer systems.[4]

First-Aid Measures:

- Inhalation: Move the affected person to fresh air. If symptoms occur, seek medical attention. [4][5]
- Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of water for at least 15 minutes.[4][5]
- Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4][5][6]

- Ingestion: Rinse the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4][5]

Fire-Fighting and Disposal Considerations


Fire-Fighting Measures:

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[1][4]
- Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[1]
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4]

Disposal: Disposal must be conducted in accordance with all federal, state, and local environmental regulations. The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not contaminate water, foodstuffs, or sewer systems.[4]

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely incorporating **4-Bromo-3,5-dimethylisoxazole** into a research protocol, from risk assessment to waste disposal.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the safe handling of **4-Bromo-3,5-dimethylisoxazole**.

Conclusion

The responsible use of **4-Bromo-3,5-dimethylisoxazole** in a research setting demands a safety-first mindset, particularly due to the incomplete toxicological data. By adhering to the rigorous handling, storage, and disposal protocols outlined in this guide, researchers can effectively mitigate risks and ensure a safe laboratory environment. The core principle is to treat this compound with the caution afforded to substances with known hazards, thereby upholding the highest standards of scientific integrity and personal safety.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fishersci.at [fishersci.at]
- 2. echemi.com [echemi.com]
- 3. 4-Bromo-3,5-dimethylisoxazole CAS#: 10558-25-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-Bromo-3,5-dimethylisoxazole safety and handling procedures]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b080238#4-bromo-3-5-dimethylisoxazole-safety-and-handling-procedures>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com